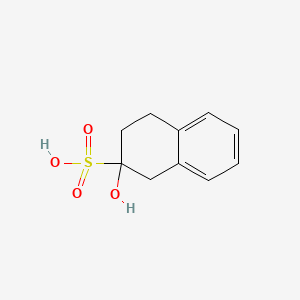
Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 5741 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in catalytic processes and has been studied extensively for its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 5741 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Initial Reactant Preparation: Starting with basic organic or inorganic compounds.
Reaction Conditions: Utilizing specific temperatures, pressures, and catalysts to drive the reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate NSC 5741.
Industrial Production Methods: In an industrial setting, the production of NSC 5741 is scaled up to meet demand. This involves:
Large-Scale Reactors: Using industrial reactors that can handle large volumes of reactants.
Continuous Processing: Implementing continuous flow processes to enhance efficiency and consistency.
Quality Control: Ensuring that the final product meets stringent quality standards through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 5741 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Interacting with reducing agents to yield reduced forms.
Substitution: Participating in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Often using metal catalysts like platinum or palladium to facilitate reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a higher oxidation state compound, while reduction could yield a more reduced form of NSC 5741.
Applications De Recherche Scientifique
NSC 5741 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Applied in industrial processes, such as in the production of fine chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism by which NSC 5741 exerts its effects involves its interaction with specific molecular targets and pathways. For instance:
Catalytic Activity: NSC 5741 may act as a catalyst by providing an alternative reaction pathway with a lower activation energy.
Molecular Targets: It can interact with enzymes or other proteins, altering their activity and influencing biochemical processes.
Pathways Involved: The compound may affect various metabolic or signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
NSC 5741 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other catalytic agents or compounds with similar chemical structures.
Uniqueness: NSC 5741 may offer advantages such as higher catalytic efficiency, greater stability, or specific selectivity in reactions.
By understanding the properties and applications of NSC 5741, researchers can better utilize this compound in their scientific endeavors, leading to advancements in various fields.
Propriétés
Numéro CAS |
6289-81-2 |
|---|---|
Formule moléculaire |
C10H12O4S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H12O4S/c11-10(15(12,13)14)6-5-8-3-1-2-4-9(8)7-10/h1-4,11H,5-7H2,(H,12,13,14) |
Clé InChI |
QBRKFGGAOFUKQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=CC=CC=C21)(O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




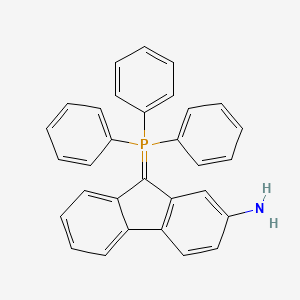

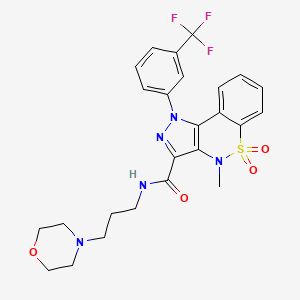
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)




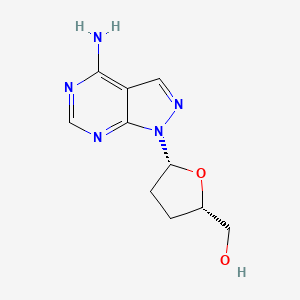
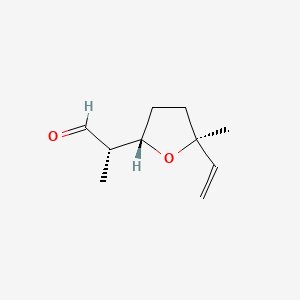
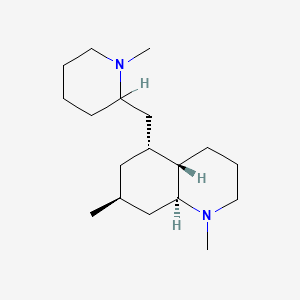
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
